N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine
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Overview
Description
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine is a complex organic compound that features a pyrazole ring, a triazole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the dimethylphenyl group via Friedel-Crafts alkylation. The triazole ring is then incorporated through a Huisgen cycloaddition reaction. The final step involves the coupling of the pyrazole and triazole rings with the methanamine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Ru/Al2O3 in toluene have been found effective in similar synthetic processes .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel reactions.
Polycyclic Aromatic Compounds: Used in the construction of organometallic sandwich systems .
Uniqueness
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine is unique due to its combination of pyrazole and triazole rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a versatile compound in various research fields .
Properties
IUPAC Name |
N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-[2-(1,2,4-triazol-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-15-7-8-17(9-16(15)2)21-19(12-24-26-21)11-22-10-18-5-3-4-6-20(18)27-14-23-13-25-27/h3-9,12-14,22H,10-11H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPGBKDQNCDEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CNCC3=CC=CC=C3N4C=NC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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